![molecular formula C10H16ClNO3 B3103913 tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate CAS No. 1453263-41-6](/img/structure/B3103913.png)
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate
Overview
Description
The compound “tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with three methyl groups attached to a central carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving tert-butyl alcohol and other reagents . The exact method would depend on the specific structure of the compound.Scientific Research Applications
Protection of Carboxylic Acids
The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It’s frequently used as a protecting group for the carboxylic acid functionality of amino acids .
Synthesis of tert-Butyl Esters
Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
Conversion of Alcohols and Carboxylic Acids
tert-Butyl 2,2,2-trichloroacetimidate may be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
Synthesis of Di-tert-butyl Peroxide
tert-Butyl 2,2,2-trichloroacetimidate is used to produce di-tert-butyl peroxide at a temperature of -5°C .
Synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine
This compound may be used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine, a caged building block .
tert-Butyl chloride plays an important role as a starting material to perform nucleophilic substitution reactions in order to prepare alcohol and alkoxides salts . It’s used as an alkylating agent for the introduction of the tert-butyl group .
Friedel-Crafts Reactions
tert-Butyl chloride is also involved in Friedel-Crafts reactions , a type of electrophilic aromatic substitution reaction that involves the reaction of an electron-rich aromatic ring with an electron-poor species.
Synthesis of tert-Butyl Ethers
Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNBAKLSZRZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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